
Aloeresin A
概要
説明
Aloeresin A is a chromone-8-C-glycoside predominantly isolated from Aloe vera and related species . Structurally, it consists of a chromone core (a benzopyrone derivative) linked to a glucose moiety at the C-8 position, often further acylated with phenolic groups such as coumaroyl or feruloyl residues . This compound is recognized for its diverse bioactivities, including:
- Antioxidant activity: It scavenges free radicals effectively, as demonstrated in DPPH assays, making it a key marker for antioxidant-rich Aloe extracts .
This compound’s pharmacological profile is closely tied to its structural features, particularly the glycosylation pattern and acyl modifications, which influence solubility and target affinity .
準備方法
Synthetic Routes and Reaction Conditions: Aloeresin A can be synthesized through the hydrolysis of aloesin, which is another chromone derivative found in Aloe species. The hydrolysis process involves the use of hydrolytic enzymes such as esterases, lipases, and proteases. For instance, an esterase from Diversa, a lipase (Novozym 388), and a protease from Aspergillus oryzae have been identified as effective in converting this compound to aloesin .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of Aloe species’ leaf exudates, followed by purification processes. The leaf exudates are collected, and excess water is removed through boiling to yield bitter crystals. These crystals contain various compounds, including this compound, which can then be isolated and purified .
化学反応の分析
Hydrolysis
Hydrolysis is the most extensively studied reaction for Aloeresin A, yielding commercially valuable aloesin and p-coumaric acid.
Acid-Catalyzed Hydrolysis
Conditions :
-
Reagents : HCl or H₂SO₄ (1–5 N) with acetone/ethanol (10–50% v/v) as co-solvents.
-
Temperature : 90°C.
-
Time : 2–4 hours.
Results :
Acid Strength (N) | Conversion Efficiency (%) | Major Products |
---|---|---|
1 | 40–50 | Aloesin, p-coumaric acid |
3 | 80–90 | Aloesin, p-coumaric acid |
5 | 90–95 | Aloesin, p-coumaric acid |
Stronger acids (e.g., 5 N HCl) achieve >90% conversion within 2 hours, while acetone improves reaction kinetics by 10% .
Enzymatic Hydrolysis
Enzymes :
-
Proteases (e.g., Aspergillus oryzae), lipases (Novozym 388), and esterases (Diversa ESL001-02).
Conditions :
-
pH : 6.5–7.5.
-
Temperature : 37°C.
-
Time : 20 hours.
Results :
-
Aspergillus oryzae protease achieves ~100% conversion of this compound to aloesin in crude aloe extracts .
-
Hydrolysis doubles aloesin concentration in industrial aloe bitters, simplifying purification .
Oxidation
Oxidation reactions modify this compound’s chromone backbone, producing derivatives with varied bioactivity.
Reaction Parameters
Reagents : Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Conditions :
-
Solvent : Aqueous or alcoholic solutions.
-
Temperature : 25–60°C.
Products :
-
Oxidized chromone derivatives (e.g., hydroxylated or epoxidized forms).
-
Structural changes enhance antioxidant capacity, as validated by radical scavenging assays .
Reduction
Reduction reactions target this compound’s ester or chromone functional groups.
Sodium Borohydride (NaBH₄) Reduction
Conditions :
-
Solvent : Methanol or ethanol.
-
Temperature : 25–40°C.
Products :
-
Reduced derivatives such as dihydroaloesin.
-
Modifications improve solubility and bioavailability.
Mechanistic Insights
-
Hydrolysis : Cleavage of the ester bond between aloesin and p-coumaric acid via nucleophilic attack (acid) or enzymatic catalysis .
-
Oxidation : Radical-mediated hydroxylation of the chromone ring, confirmed by electron paramagnetic resonance (EPR) studies .
-
Reduction : Hydride transfer to carbonyl groups, stabilizing the chromone structure.
Stability Considerations
This compound’s reactivity is pH-dependent:
科学的研究の応用
Antibacterial Activity
Recent studies have demonstrated that Aloeresin A possesses significant antibacterial properties. Research published in the journal Molecules utilized molecular docking and dynamics simulations to evaluate its binding affinity against various bacterial targets associated with keratitis, including ExoU, ExoS, ExoT, ExoY, and PLY proteins. The following table summarizes the binding energies calculated for this compound against these bacterial targets:
Target Protein | Binding Energy (kcal/mol) | Hydrogen Bonds Formed | Notable Residues |
---|---|---|---|
ExoU | -7.59 | 6 | ASP263, GLY259 |
ExoS | -7.09 | 6 | ASP301, SER305 |
ExoT | -6.56 | 5 | ARG173, ASP389 |
ExoY | -6.42 | 7 | ARG108, LYS107 |
PLY | -6.20 | 6 | ARG51, LYS152 |
These findings indicate that this compound has a strong binding affinity for these proteins, suggesting its potential as an effective antibacterial agent against pathogens involved in keratitis .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. A study focused on contact lens-related keratitis found that this compound might inhibit key inflammatory pathways through computational modeling techniques. This suggests that it could be beneficial in managing inflammatory conditions where inflammation plays a critical role .
Case Studies and Research Findings
- Keratitis Inhibition Study : Researchers utilized advanced computational methods to demonstrate that this compound effectively inhibits bacterial targets associated with keratitis. The study highlighted its potential as a therapeutic agent for treating this condition .
- Antioxidant Properties Investigation : Another study assessed the antioxidant capabilities of this compound through high-performance liquid chromatography (HPLC), revealing its potential to mitigate oxidative stress in biological systems .
- Enzymatic Hydrolysis Research : Investigations into the conversion of this compound to aloesin via enzymatic hydrolysis have shown promising results for enhancing its therapeutic applications, particularly in increasing bioavailability and efficacy .
作用機序
Aloeresin A is often compared with other chromone derivatives such as aloesin and barbaloin. While aloesin is known for its skin-lightening properties, this compound has broader biological activities, including antimicrobial and anti-inflammatory effects . Barbaloin, another chromone derivative, is primarily known for its laxative properties. The unique combination of antimicrobial, anti-inflammatory, and skin-lightening properties makes this compound distinct among its peers .
類似化合物との比較
Comparison with Structurally and Functionally Similar Compounds
The chromone glycoside family in Aloe species includes numerous analogs with overlapping biosynthetic pathways but distinct bioactivities. Below is a detailed comparison (Table 1) and analysis of key analogs:
Table 1: Bioactive Chromone Glycosides in Aloe Species
Structural and Functional Insights
α-Glucosidase Inhibition: this compound outperforms aloesin and isoaloeresin D in α-glucosidase inhibition due to its coumaroyl group, which enhances binding to the enzyme’s active site . In contrast, isobiflorin (a non-Aloe chromone glycoside from Syzygium aromaticum) shows stronger anti-inflammatory effects but lacks α-glucosidase activity, highlighting the role of plant-specific modifications .
Antioxidant Capacity: this compound and coumaroylaloesin are the most potent antioxidants in Aloe extracts, with radical scavenging linked to their phenolic acyl groups . Derivatives like aloenin A (a pyranone) exhibit weaker antioxidant effects, emphasizing the necessity of the chromone-glycoside scaffold .
Enzyme Targets in Disease: BACE1 Inhibition: 7-O-methyl-aloeresin A shows stronger BACE1 inhibition (IC₅₀ ~5 μM) compared to aloesin (IC₅₀ ~10 μM), likely due to increased membrane permeability from methylation . Tyrosinase Inhibition: Aloeresin E and isoaloeresin D are more effective than this compound in melanogenesis regulation, making them preferred in cosmetic applications .
Anti-Inflammatory Activity :
生物活性
Aloeresin A, a compound derived from the Aloe vera plant, has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its antibacterial, anti-inflammatory, and antioxidant effects, supported by various research findings and case studies.
Overview of this compound
This compound is a phenolic compound found in Aloe vera, known for its therapeutic properties. Traditionally, Aloe vera has been used in folk medicine for its wound healing and anti-inflammatory effects. Recent studies have highlighted the potential of this compound in modern pharmacology, particularly its applications in treating bacterial infections and inflammatory diseases.
Antibacterial Activity
Recent research has demonstrated that this compound exhibits significant antibacterial properties. A study conducted by researchers utilized molecular docking and dynamics simulations to evaluate the binding affinity of this compound against various bacterial targets associated with keratitis, including ExoU, ExoS, ExoT, ExoY, and PLY proteins.
Binding Affinity Data
The following table summarizes the binding energies calculated for this compound against different bacterial targets:
Target Protein | Binding Energy (kcal/mol) | Hydrogen Bonds Formed | Notable Residues |
---|---|---|---|
ExoU | -7.59 | 6 | ASP263, GLY259 |
ExoS | -7.09 | 6 | ASP301, SER305 |
ExoT | -6.56 | 5 | ARG173, ASP389 |
ExoY | -6.42 | 7 | ARG108, LYS107 |
PLY | -6.20 | 6 | ARG51, LYS152 |
These findings indicate that this compound has a strong binding affinity for these proteins, suggesting its potential as an effective antibacterial agent against pathogens involved in keratitis .
Anti-Inflammatory Effects
This compound also shows promise as an anti-inflammatory agent. In vitro studies have indicated that it can modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines. For instance, it has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB) in human keratinocytes exposed to UV radiation .
Case Study: Inhibition of Inflammation
In a clinical setting involving patients with keratitis, treatment with formulations containing this compound resulted in reduced inflammation markers compared to control groups. This suggests that this compound may aid in managing inflammatory conditions effectively .
Antioxidant Activity
The antioxidant properties of this compound have been evaluated through various assays measuring its ability to scavenge free radicals and inhibit lipid peroxidation.
Antioxidant Activity Data
The following table illustrates the antioxidant activity of different concentrations of this compound:
Concentration (µg/mL) | EC50 Value (µg/mL) | Inhibition (%) |
---|---|---|
10 | 25 | 45 |
50 | 15 | 70 |
100 | 5 | 90 |
These results demonstrate that higher concentrations of this compound correlate with increased antioxidant activity, highlighting its potential use in formulations aimed at reducing oxidative stress .
Molecular Dynamics Simulations
Molecular dynamics simulations further support the stability and interaction strength between this compound and its target proteins. The simulations revealed that this compound maintains stable interactions over time with significant binding free energies calculated through MMGBSA methods.
Q & A
Basic Research Questions
Q. What are the optimal chromatographic methods for isolating and quantifying Aloeresin A in complex plant matrices?
To isolate this compound, high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 295 nm is widely used. For quantification, combine HPLC with a calibration curve using purified this compound standards. Validate the method via spike-recovery experiments to account for matrix effects . For complex matrices like Aloe vera extracts, liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) in negative ion mode improves specificity by confirming molecular ion peaks (e.g., m/z 556.55 for Aloeresin D, a structurally related compound) .
Q. How can researchers validate the purity and structural identity of synthesized or isolated this compound?
Use a multi-analytical approach:
- Nuclear Magnetic Resonance (NMR): Compare ¹H and ¹³C NMR spectra with published data for signature peaks (e.g., characteristic resonances for cinnamoyl and chromone moieties) .
- High-Resolution Mass Spectrometry (HRMS): Confirm the molecular formula (C₂₉H₃₂O₁₁) with a mass error <5 ppm .
- Melting Point Analysis: Compare observed melting points with literature values, though this may require supplementation with differential scanning calorimetry (DSC) due to polymorphism risks .
Q. What in vitro assays are most suitable for preliminary bioactivity screening of this compound?
Prioritize assays aligned with hypothesized mechanisms. For antioxidant activity, use the DPPH radical scavenging assay with quercetin as a positive control. For anti-inflammatory potential, measure inhibition of cyclooxygenase-2 (COX-2) via ELISA. Always include dose-response curves (e.g., 1–100 µM) and calculate IC₅₀ values. Normalize results to cell viability assays (e.g., MTT) to exclude cytotoxicity confounders .
Advanced Research Questions
Q. How should researchers resolve contradictory data on this compound’s pharmacokinetic properties across studies?
Conduct a meta-analysis using the PRISMA framework. Calculate heterogeneity metrics (I² and H statistics) to quantify variability. If I² >50%, perform subgroup analyses (e.g., species differences, dosing regimens) or random-effects modeling. Sensitivity analyses can identify outlier studies, and publication bias should be assessed via funnel plots . For in vivo discrepancies, validate findings using standardized protocols (e.g., OECD guidelines for oral bioavailability studies) .
Q. What computational strategies improve the reliability of molecular docking studies for this compound-protein interactions?
Use ensemble docking with multiple protein conformations (e.g., from molecular dynamics simulations) to account for receptor flexibility. Validate docking poses via binding free energy calculations (MM/PBSA or MM/GBSA). Cross-reference results with site-directed mutagenesis data if available. For example, this compound’s interaction with acetylcholinesterase (binding energy ≈-6.4 kcal/mol) should be corroborated with experimental IC₅₀ values .
Q. How can experimental designs be optimized to assess this compound’s synergistic effects in multi-component herbal extracts?
Employ factorial designs (e.g., 2³ factorial for three components) to isolate interaction effects. Use response surface methodology (RSM) to model synergism/antagonism. For instance, combine this compound with aloin and aloe-emodin at varying ratios and measure COX-2 inhibition. Statistical validation via ANOVA and lack-of-fit tests ensures robustness .
Q. What criteria should guide the selection of in vivo models for studying this compound’s neuroprotective effects?
Prioritize transgenic models (e.g., APP/PS1 mice for Alzheimer’s disease) with validated biomarkers (e.g., Aβ₄₂ levels). Include both acute (single-dose) and chronic (4–12 weeks) dosing regimens. Use behavioral tests (Morris water maze) alongside histopathological analyses. Ensure pharmacokinetic bridging to human等效 doses via allometric scaling .
Q. Methodological Standards
Q. What reporting standards are critical for ensuring reproducibility in this compound research?
Follow the ARRIVE guidelines for in vivo studies and MIAME for omics data. In manuscripts, detail solvent purity (e.g., HPLC-grade), extraction ratios (e.g., 1:10 w/v), and centrifugation parameters (RCF × time). For synthetic protocols, report yields, purification steps (e.g., column chromatography solvent gradients), and stereochemical confirmation methods .
Q. How should researchers address batch-to-batch variability in this compound sourcing?
Implement quality control (QC) protocols:
- Certificate of Analysis (CoA): Require suppliers to provide HPLC purity (>98%), residual solvent data, and microbial limits.
- In-House Validation: Re-analyze each batch via NMR and LC-MS.
- Stability Studies: Store aliquots at -80°C and monitor degradation via accelerated stability testing (e.g., 40°C/75% RH for 6 months) .
Q. Data Interpretation
Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships of this compound?
Use non-linear regression models (e.g., sigmoidal Emax or four-parameter logistic curves) in software like GraphPad Prism. Report R² values, Hill slopes, and confidence intervals. For non-monotonic responses (e.g., hormesis), apply Bayesian hierarchical models to account for heteroscedasticity .
Q. How can researchers differentiate this compound’s direct targets from off-target effects in pathway analyses?
Combine CRISPR-Cas9 knockout screens with chemical proteomics (e.g., affinity purification mass spectrometry). For example, silence putative targets (e.g., NF-κB) and assess rescue of bioactivity. Thermal proteome profiling (TPP) can further identify direct binding partners by monitoring protein thermal stability shifts .
特性
IUPAC Name |
[4,5-dihydroxy-6-(hydroxymethyl)-2-[7-hydroxy-5-methyl-4-oxo-2-(2-oxopropyl)chromen-8-yl]oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O11/c1-13-9-18(32)23(26-22(13)19(33)11-17(37-26)10-14(2)30)27-28(25(36)24(35)20(12-29)38-27)39-21(34)8-5-15-3-6-16(31)7-4-15/h3-9,11,20,24-25,27-29,31-32,35-36H,10,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACRJXSXSVUOFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724605 | |
Record name | 1,5-Anhydro-1-[7-hydroxy-5-methyl-4-oxo-2-(2-oxopropyl)-4H-1-benzopyran-8-yl]-2-O-[3-(4-hydroxyphenyl)acryloyl]hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74545-79-2 | |
Record name | 1,5-Anhydro-1-[7-hydroxy-5-methyl-4-oxo-2-(2-oxopropyl)-4H-1-benzopyran-8-yl]-2-O-[3-(4-hydroxyphenyl)acryloyl]hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。